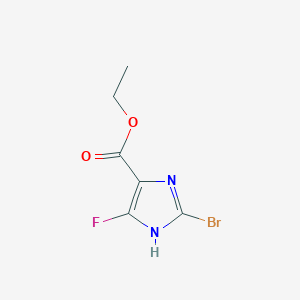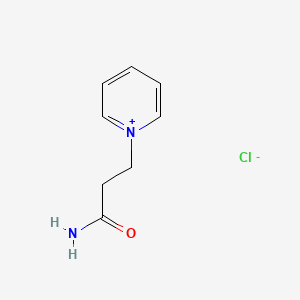
1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridin-1-ylpropanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridin-1-ylpropanamide typically involves the reaction of pyridine with a suitable propanamide precursor. One common method is the reaction of pyridine with 3-bromopropanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for 3-pyridin-1-ylpropanamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 3-Pyridin-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-pyridin-1-ylpropanamine.
Substitution: Halogenated pyridine derivatives.
科学研究应用
3-Pyridin-1-ylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 3-pyridin-1-ylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Pyridine: A basic nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: Another nitrogen-containing heterocycle but with a five-membered ring.
Piperidine: A six-membered nitrogen-containing heterocycle.
Uniqueness: 3-Pyridin-1-ylpropanamide is unique due to its specific combination of a pyridine ring and a propanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not fulfill .
属性
CAS 编号 |
21161-01-3 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC 名称 |
3-pyridin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(11)4-7-10-5-2-1-3-6-10;/h1-3,5-6H,4,7H2,(H-,9,11);1H |
InChI 键 |
ACIJURUNGKYAOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C=C1)CCC(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
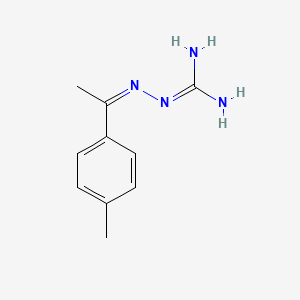
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
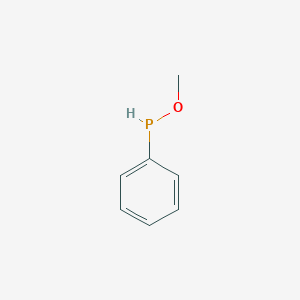
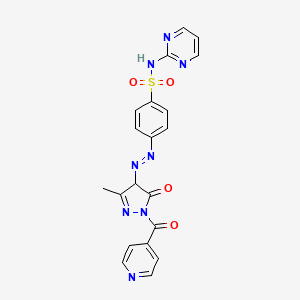
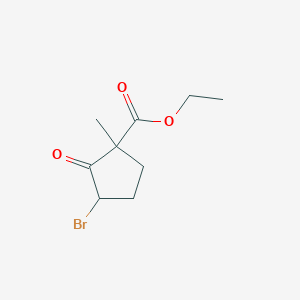
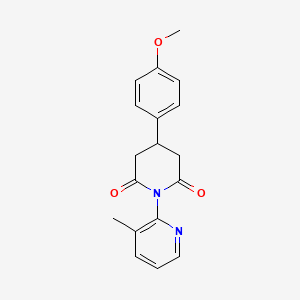
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
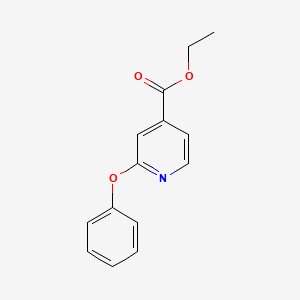
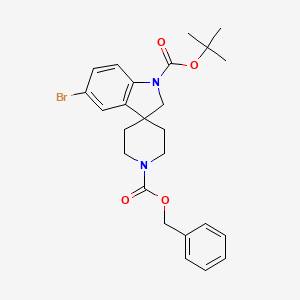
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
